L-Fuconate
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Overview
Description
L-fuconate is a fuconate. It is a conjugate base of a L-fuconic acid.
Scientific Research Applications
Enzymatic Activities and Evolution
- L-Fuconate dehydratase (FucD) from Xanthomonas campestris plays a role in the enolase superfamily's evolution. This enzyme's functionality in both bacteria and eukaryotes, including its involvement in regulating thymidylate synthase activity in humans, demonstrates its significance across diverse organisms (Yew et al., 2006).
Mammalian Metabolism
- In mammals, specifically in pork liver, this compound hydro-lyase plays a pivotal role in dehydrating this compound to 2-keto-3-deoxy-L-fuconate. This enzyme's substrate specificity and its suggested role in L-fucose metabolism highlight its importance in mammalian biochemical pathways (Yuen & Schachter, 1972).
Archaeal Metabolism
- In the archaeon Sulfolobus solfataricus, major metabolic changes occur in response to the carbon source L-fucose compared to D-glucose. This includes a new pathway for L-fucose degradation involving L-fucose oxidation to this compound, highlighting the metabolic versatility of archaea (Wolf et al., 2016).
Potential Therapeutic Applications
- Low-molecular-weight fucoidan, containing substantial percentages of L-fucose, has been studied for its efficacy as a supplemental therapy in metastatic colorectal cancer patients. Although primarily used as a food supplement, this study provides clinical evidence of its potential therapeutic benefits (Tsai et al., 2017).
Influence on Protein Metabolism and Learning
- L-fucose, including this compound, has been shown to influence brain protein metabolism and the retention of learned behavior in rats. This suggests a role for this compound in neurological functions and cognitive processes (Wetzel et al., 1980).
Properties
Molecular Formula |
C6H11O6- |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1 |
InChI Key |
NBFWIISVIFCMDK-RSJOWCBRSA-M |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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